molecular formula C12H14N2O B1452611 2-(2-Methyl-8-quinolyloxy)ethylamine CAS No. 1094492-24-6

2-(2-Methyl-8-quinolyloxy)ethylamine

Cat. No. B1452611
M. Wt: 202.25 g/mol
InChI Key: DUPCODKNXKGSAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(2-Methyl-8-quinolyloxy)ethylamine involves the reaction of 2-methyl-8-hydroxyquinoline with 1-bromo-3-chloropropane in the presence of a base . Various new 1-(2-methyl-8-quinolyloxy)-3-propylamines have been synthesized by the condensation of 1-(2-methyl-8-quinolyloxy)-3-chloropropane with different amines .


Molecular Structure Analysis

The molecular structure of 2-(2-Methyl-8-quinolyloxy)ethylamine is complex. It contains a total of 40 bonds, including 24 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 1 double bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 ether (aromatic), and 1 Pyridine .


Chemical Reactions Analysis

Amines, such as 2-(2-Methyl-8-quinolyloxy)ethylamine, are organic compounds that contain and are often actually based on one or more atoms of nitrogen . They can be primary, secondary, or tertiary, depending on the number of carbon-containing groups that are attached to them . Amines can undergo various chemical reactions, including reactions with strong oxidizers and strong acids .


Physical And Chemical Properties Analysis

Amines, such as 2-(2-Methyl-8-quinolyloxy)ethylamine, have simple physical properties such as solubility and boiling points . Methyl, dimethyl, trimethyl, and ethyl amines are gases under standard conditions. Most common alkyl amines are liquids, and high molecular weight amines are solids at standard temperatures .

Scientific Research Applications

Application 1: Organic Light-Emitting Diodes (OLEDs)

  • Summary of the Application : 2-(2-Methyl-8-quinolyloxy)ethylamine, also known as 2-methyl-8-hydroxyquinoline, is used in the synthesis of magnesium nanorods for use in OLEDs . These OLEDs have potential applications in display technologies as next-generation solid-state light sources .
  • Methods of Application or Experimental Procedures : The magnesium nanorods were synthesized using the precipitation method, with 2-methyl-8-hydroxyquinoline and magnesium acetate . Various techniques were used to characterize the nanorods, including powder XRD, FTIR spectroscopy, SEM, EDX, UV-Vis, and PL spectroscopy studies .
  • Results or Outcomes : The study demonstrated the practicality of employing these nanorods in OLED devices .

Application 2: Charge Transfer Dynamics of Hydrogen Bonded Crystals

  • Summary of the Application : 2-(2-Methyl-8-quinolyloxy)ethylamine is used in the study of charge transfer dynamics of hydrogen bonded crystals . This involves the formation of a charge and proton transfer complex with chloranilic acid .
  • Methods of Application or Experimental Procedures : The complex was studied using electronic absorption spectroscopy in acetonitrile, methanol, and ethanol . The structure of the complex was confirmed by different characterization techniques, such as FT-IR, NMR, TGA-DTA, and SEM-EDX analysis .
  • Results or Outcomes : The study provided insights into the charge and proton transfer dynamics of the complex . The complex also showed remarkable antimicrobial activity and DNA binding properties .

Application 3: Synthesis of Novel Amines

  • Summary of the Application : 2-(2-Methyl-8-quinolyloxy)ethylamine is used in the synthesis of novel 1-(2-methyl-8-quinolyloxy)-3-propylamines . These amines have potential applications in medicinal chemistry .
  • Methods of Application or Experimental Procedures : The amines were synthesized by the condensation of 1-(2-methyl-8-quinolyloxy)-3-chloropropane with different amines .
  • Results or Outcomes : The study resulted in the successful synthesis of a series of novel amines .

Application 4: Biological Activities and SAR Studies

  • Summary of the Application : 2-(2-Methyl-8-quinolyloxy)ethylamine is used in the study of biological activities and structure-activity relationship (SAR) studies . This involves the synthesis of various analogs and their evaluation for biological activities .
  • Methods of Application or Experimental Procedures : The analogs were synthesized and their biological activities were evaluated . Various characterization techniques were used to confirm the structure of the analogs .
  • Results or Outcomes : The study provided insights into the biological potential of the analogs and their SAR .

Application 5: Synthesis of Novel Amines

  • Summary of the Application : 2-(2-Methyl-8-quinolyloxy)ethylamine is used in the synthesis of novel 1-(2-methyl-8-quinolyloxy)-3-propylamines . These amines have potential applications in medicinal chemistry .
  • Methods of Application or Experimental Procedures : The amines were synthesized by the condensation of 1-(2-methyl-8-quinolyloxy)-3-chloropropane with different amines .
  • Results or Outcomes : The study resulted in the successful synthesis of a series of novel amines .

Application 6: Biological Activities and SAR Studies

  • Summary of the Application : 2-(2-Methyl-8-quinolyloxy)ethylamine is used in the study of biological activities and structure-activity relationship (SAR) studies . This involves the synthesis of various analogs and their evaluation for biological activities .
  • Methods of Application or Experimental Procedures : The analogs were synthesized and their biological activities were evaluated . Various characterization techniques were used to confirm the structure of the analogs .
  • Results or Outcomes : The study provided insights into the biological potential of the analogs and their SAR .

properties

IUPAC Name

2-(2-methylquinolin-8-yl)oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9-5-6-10-3-2-4-11(12(10)14-9)15-8-7-13/h2-6H,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPCODKNXKGSAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCCN)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methyl-8-quinolyloxy)ethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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